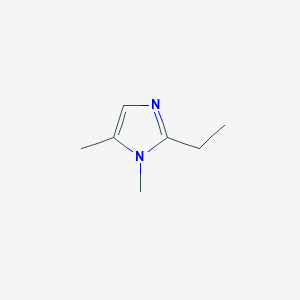
2-Ethyl-1,5-dimethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,5-dimethyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antibacterial Activity
Research has indicated that imidazole derivatives, including 2-ethyl-1,5-dimethyl-1H-imidazole, exhibit significant antibacterial properties. For instance, studies have shown that certain imidazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These compounds were evaluated using standard methods like the cylinder wells diffusion method against reference drugs like Norfloxacin. The results demonstrated promising antimicrobial activity, with specific derivatives showing superior effectiveness compared to controls .
Anticancer Potential
The anticancer properties of this compound have been explored through various synthesized derivatives. For example, a study evaluated the cytotoxic effects of several imidazole derivatives on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The findings indicated that some compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like cisplatin. Below is a summary table of the anticancer activity of selected compounds derived from imidazole:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 20a | C6 | 27.0 ± 1.41 |
| 20g | HepG2 | 15.67 ± 2.52 |
| Cisplatin | HepG2 | 46.67 ± 7.64 |
These results highlight the potential of imidazole derivatives as effective anticancer agents .
Catalytic Applications
Imidazole compounds are also recognized for their catalytic properties in organic synthesis. Recent studies have demonstrated that mixed metal oxide catalysts containing imidazole derivatives can facilitate various reactions, including the synthesis of cyclic carbonates from CO2 and epoxides. This application is particularly relevant in the context of green chemistry, where the use of CO2 as a feedstock aligns with sustainability goals .
Material Science Applications
In material science, this compound has been investigated for its role in developing sensitive chemosensors for detecting metal ions. For instance, imidazole-annulated ferrocene derivatives have shown promise as selective probes for lead cations (Pb²⁺), demonstrating high sensitivity and selectivity through redox and fluorescence mechanisms . This application underscores the versatility of imidazole derivatives in environmental monitoring and safety.
Case Study 1: Antibacterial Efficacy
A series of synthesized imidazole derivatives were tested for antibacterial activity against a panel of pathogens. The study found that certain modifications to the imidazole ring significantly enhanced antibacterial potency, suggesting structural optimization as a key factor in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, researchers synthesized a range of imidazole derivatives and evaluated their effects on various cancer cell lines using MTT assays. The results indicated that specific substitutions on the imidazole ring led to improved cytotoxic profiles, paving the way for further exploration in drug development.
Eigenschaften
CAS-Nummer |
112725-81-2 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-ethyl-1,5-dimethylimidazole |
InChI |
InChI=1S/C7H12N2/c1-4-7-8-5-6(2)9(7)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KACBWSJPLBIMGN-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1C)C |
Kanonische SMILES |
CCC1=NC=C(N1C)C |
Synonyme |
1H-Imidazole,2-ethyl-1,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















